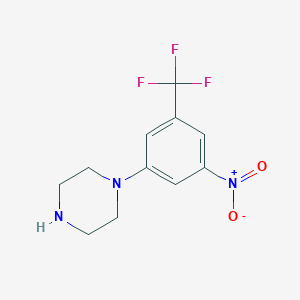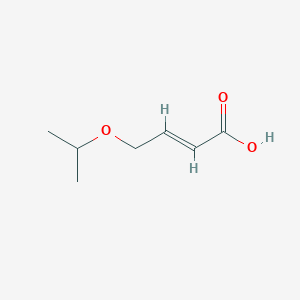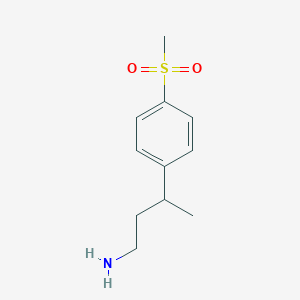
2-Nitro-6-(piperazin-1-ylmethyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(Piperazin-1-yl)methyl]benzene-1,2-diol is an organic compound that features a benzene ring substituted with a piperazine moiety and two hydroxyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(piperazin-1-yl)methyl]benzene-1,2-diol typically involves the reaction of a benzene derivative with a piperazine derivative. One common method includes the nucleophilic substitution reaction where a benzene ring substituted with a leaving group (such as a halide) reacts with piperazine under basic conditions. The reaction is often carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to facilitate the nucleophilic attack .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often employ automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions
3-[(Piperazin-1-yl)methyl]benzene-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to remove the hydroxyl groups or to modify the piperazine ring.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dehydroxylated or modified piperazine derivatives.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
3-[(Piperazin-1-yl)methyl]benzene-1,2-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antitumor activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3-[(piperazin-1-yl)methyl]benzene-1,2-diol involves its interaction with specific molecular targets. The piperazine moiety can interact with neurotransmitter receptors, while the hydroxyl groups can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
3-(Piperazin-1-yl)-1,2-benzothiazole: Similar structure but contains a benzothiazole ring instead of a benzene ring.
3-(Piperazin-1-yl)-1,2-benzoxazole: Contains a benzoxazole ring.
3-(Piperazin-1-yl)-1,2-benzimidazole: Contains a benzimidazole ring.
Uniqueness
3-[(Piperazin-1-yl)methyl]benzene-1,2-diol is unique due to the presence of both the piperazine moiety and the hydroxyl groups on the benzene ring. This combination of functional groups allows for diverse chemical reactivity and potential biological activity, making it a valuable compound in various fields of research .
Propiedades
Fórmula molecular |
C11H16N2O2 |
|---|---|
Peso molecular |
208.26 g/mol |
Nombre IUPAC |
3-(piperazin-1-ylmethyl)benzene-1,2-diol |
InChI |
InChI=1S/C11H16N2O2/c14-10-3-1-2-9(11(10)15)8-13-6-4-12-5-7-13/h1-3,12,14-15H,4-8H2 |
Clave InChI |
FNOVBZBCLHSCKO-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1)CC2=C(C(=CC=C2)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Ethyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B15310639.png)
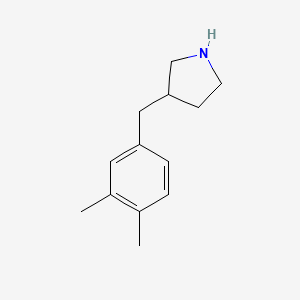



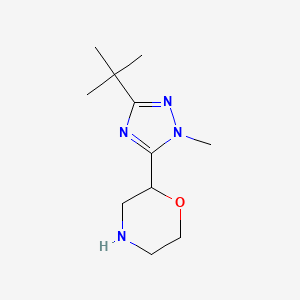

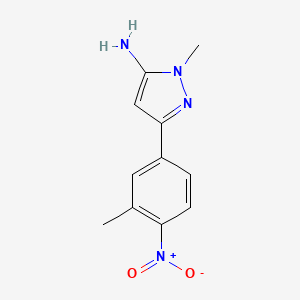
![(6-Fluorospiro[3.3]heptan-2-yl)methanol](/img/structure/B15310685.png)

![N-[1-(aminomethyl)cyclohexyl]-2-(5-chlorothiophen-2-yl)propanamide hydrochloride](/img/structure/B15310701.png)
